(+/-)18-HEPE

描述

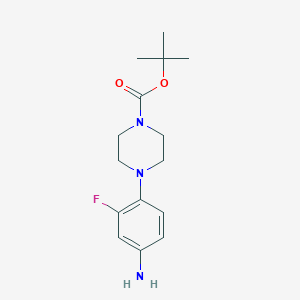

(-)-18-Hydroxy-5Z,8Z,11Z,14Z,16E-eicosapentaenoic acid, or 18-HEPE, is an important polyunsaturated fatty acid (PUFA) that is derived from omega-3 fatty acids. 18-HEPE has been found to have a wide range of biological activities and has been studied extensively in recent years. It is a bioactive lipid that has been found to have anti-inflammatory, anti-proliferative, and anti-oxidative properties. 18-HEPE has been found to be involved in multiple physiological processes, including cell signaling, membrane structure and function, and lipid metabolism.

科学研究应用

心血管健康

18-羟基二十碳五烯酸 (18-HEPE): 被认为是心血管健康中一种有益的n-3脂肪酸代谢产物。 研究表明,它可以预防压力超负荷引起的适应不良性心脏重塑 。这在高血压和主动脉瓣狭窄等可导致心力衰竭的疾病中尤为重要。 该化合物似乎抑制巨噬细胞介导的心脏成纤维细胞的促炎激活,这是心脏重塑的关键事件 .

抗炎特性

18-羟基二十碳五烯酸 (18-HEPE)的抗炎特性体现在它调节免疫反应的能力。 据发现,它可以抑制心脏成纤维细胞的促炎激活,表明其在炎症性疾病中具有更广泛的潜在应用 。通过减少炎症,18-HEPE可能在治疗慢性炎症性疾病中发挥作用。

癌症研究

在肿瘤学领域,18-羟基二十碳五烯酸 (18-HEPE)在预防黑色素瘤转移方面表现出希望,黑色素瘤是一种以其侵略性著称的皮肤癌 。它似乎通过抑制CXCR4的表达来发挥作用,CXCR4是一种与黑色素瘤进展相关的趋化因子受体基因。 这表明18-HEPE可能成为开发预防癌症扩散治疗方法的宝贵分子 .

作用机制

Target of Action

The primary targets of (+/-)18-HEPE are macrophages and cardiac fibroblasts . Macrophages play a crucial role in the immune response, inflammation, and tissue homeostasis . Cardiac fibroblasts are responsible for the structural integrity of the heart and contribute to cardiac remodeling .

Mode of Action

This compound interacts with its targets by inhibiting the pro-inflammatory activation of cardiac fibroblasts mediated by macrophages . This interaction results in the suppression of inflammation and fibrosis, thereby reducing cardiac dysfunction .

Biochemical Pathways

In the E-series resolvins biosynthetic pathway, eicosapentaenoic acid (EPA) is initially converted to 18-hydroxy-eicosapentaenoic acid (18-HEPE), an omega-3 oxygenated product of EPA, followed by oxygenation via 5-lipoxygenase (5-LOX) and/or 12/15-lipoxygenase (12/15-LOX) present in leukocytes . This pathway is crucial in controlling inflammation and maintaining tissue homeostasis .

Pharmacokinetics

It is known that this compound is a metabolite of epa, which is enriched in bone marrow cells and macrophages of fat-1 transgenic mice . This suggests that this compound may be produced and metabolized in the body, influencing its bioavailability.

Result of Action

The action of this compound results in the suppression of inflammation and fibrosis, thereby reducing cardiac dysfunction . It also inhibits the pro-inflammatory activation of cardiac fibroblasts, which contributes to the resistance against pressure overload-induced maladaptive cardiac remodeling .

Action Environment

Environmental factors, such as the gut microbiome, can influence the action of this compound. For instance, Clostridium butyricum (CB) promotes 18-HEPE production in the gut and enhances omega-3 fatty acid sensitivity in the lungs by promoting GPR120 expression through modulation of the lung microbiome . This suggests that the gut microbiome can play a significant role in the efficacy and stability of this compound.

属性

IUPAC Name |

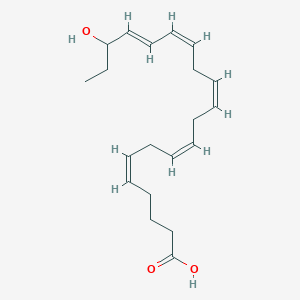

(5Z,8Z,11Z,14Z,16E)-18-hydroxyicosa-5,8,11,14,16-pentaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O3/c1-2-19(21)17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20(22)23/h4-7,10-13,15,17,19,21H,2-3,8-9,14,16,18H2,1H3,(H,22,23)/b6-4-,7-5-,12-10-,13-11-,17-15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRWYBGFSVUBWMO-UXNZXXPISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C=CC=CCC=CCC=CCC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(/C=C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。